Egfr/cdk2-IN-2

Description

Significance of Epidermal Growth Factor Receptor (EGFR) as a Therapeutic Target in Cancer Biology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. mdpi.comfrontiersin.orgnih.gov In many types of cancer, including non-small cell lung cancer, glioblastoma, and colorectal cancer, EGFR is overexpressed or harbors activating mutations. mdpi.comnih.govnih.gov This aberrant EGFR signaling leads to uncontrolled cell division and is associated with poor prognosis. nih.gov Consequently, EGFR has become a well-established therapeutic target in oncology. mdpi.comnih.gov The development of EGFR inhibitors has been a significant advancement, offering effective treatment options for patients with specific EGFR-driven cancers. nih.gov These inhibitors can block the downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby impeding tumor progression. researchgate.net

Role of Cyclin-Dependent Kinase 2 (CDK2) in Cell Cycle Regulation and Cancer Progression

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that, in complex with its regulatory partners, cyclins E and A, governs the transition from the G1 to the S phase of the cell cycle, as well as S phase progression. frontiersin.orgnih.govdovepress.com The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. nih.gov In cancer, the deregulation of cell cycle machinery is a hallmark, leading to incessant proliferation. nih.gov Overexpression or hyperactivity of the Cyclin E/CDK2 complex can lead to premature entry into the S phase, replication stress, and genomic instability, all contributing to tumorigenesis. frontiersin.org Dysregulation of CDK2 is observed in various cancers and can contribute to resistance against certain therapies. elgenelim.com Therefore, inhibiting CDK2 presents a logical approach to halt the uncontrolled proliferation of cancer cells. elgenelim.com

Rationale for Dual EGFR/CDK2 Inhibition as an Anti-Cancer Strategy

The rationale for simultaneously targeting both EGFR and CDK2 stems from the intricate crosstalk between signaling pathways and cell cycle machinery in cancer cells. Aberrant EGFR signaling can lead to the upregulation of cyclins that activate CDKs, including CDK2, thus directly linking growth factor signaling to cell cycle progression. nih.gov Furthermore, cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways. plos.org For instance, resistance to EGFR inhibitors can sometimes involve the upregulation of cell cycle components. elgenelim.com

By concurrently inhibiting both EGFR and CDK2, a dual inhibitor can deliver a multi-pronged attack on cancer cells. This approach can lead to a more potent and durable anti-cancer effect by simultaneously blocking mitogenic signaling and inducing cell cycle arrest. nih.govrupress.org This synergistic effect may also help to overcome or delay the onset of drug resistance. plos.org The combined blockade of these two crucial targets has the potential for a more profound therapeutic impact than inhibiting either pathway alone. nih.govrupress.org

Overview of Egfr/cdk2-IN-2 as a Novel Dual Inhibitor

Egfr/cdk2-IN-2, also referred to as compound 6a in the primary literature, is a novel chemical entity designed to act as a dual inhibitor of both EGFR and CDK2. acs.orgnih.govmedchemexpress.com Research has demonstrated its ability to potently inhibit both kinases at nanomolar concentrations. acs.orgnih.govmedchemexpress.com In preclinical studies, Egfr/cdk2-IN-2 has shown significant anti-cancer activity against breast cancer cells. acs.orgnih.govnih.gov Its mechanism of action involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, specifically in the S phase. acs.orgnih.govnih.gov These findings position Egfr/cdk2-IN-2 as a promising candidate for further investigation in the development of new anti-cancer therapies based on a dual inhibition strategy.

Detailed Research Findings on Egfr/cdk2-IN-2

The following tables summarize the key in vitro research findings for the compound Egfr/cdk2-IN-2 (compound 6a).

Enzymatic Inhibition Profile

This table presents the half-maximal inhibitory concentration (IC₅₀) values of Egfr/cdk2-IN-2 against its target kinases, EGFR and CDK2. For comparison, the IC₅₀ values of the standard inhibitors Erlotinib (for EGFR) and Roscovitine (for CDK2) are also provided.

| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| Egfr/cdk2-IN-2 (6a) | EGFR | 19.6 | Erlotinib | 67.3 |

| Egfr/cdk2-IN-2 (6a) | CDK2 | 87.9 | Roscovitine | 67.3 |

Data sourced from Salem M E, et al. ACS Omega, 2023. acs.orgnih.gov

In Vitro Anti-Cancer Activity

This table details the cytotoxic activity of Egfr/cdk2-IN-2 against the human breast cancer cell line MCF-7, as well as its effect on a non-cancerous breast epithelial cell line, MCF-10A.

| Compound | Cell Line | Activity | Value (µM) |

| Egfr/cdk2-IN-2 (6a) | MCF-7 (Breast Cancer) | IC₅₀ | 0.39 |

| Egfr/cdk2-IN-2 (6a) | MCF-10A (Non-cancerous) | Safety | Safe at tested concentrations |

Data sourced from Salem M E, et al. ACS Omega, 2023. acs.orgnih.gov

Cellular Mechanism of Action in MCF-7 Cells

This table outlines the observed effects of Egfr/cdk2-IN-2 on the cell cycle and apoptosis in MCF-7 breast cancer cells.

| Compound | Cellular Process | Observation |

| Egfr/cdk2-IN-2 (6a) | Cell Cycle | Arrest in the S phase |

| Egfr/cdk2-IN-2 (6a) | Apoptosis | Induction of programmed cell death |

Data sourced from Salem M E, et al. ACS Omega, 2023. acs.orgnih.govnih.gov

Properties

Molecular Formula |

C49H32N12O2S2 |

|---|---|

Molecular Weight |

885.0 g/mol |

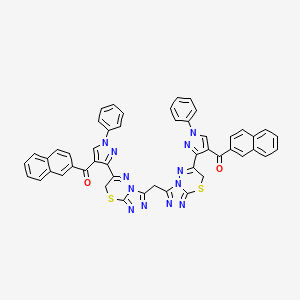

IUPAC Name |

[3-[3-[[6-[4-(naphthalene-2-carbonyl)-1-phenylpyrazol-3-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-1-phenylpyrazol-4-yl]-naphthalen-2-ylmethanone |

InChI |

InChI=1S/C49H32N12O2S2/c62-46(34-21-19-30-11-7-9-13-32(30)23-34)38-26-58(36-15-3-1-4-16-36)56-44(38)40-28-64-48-52-50-42(60(48)54-40)25-43-51-53-49-61(43)55-41(29-65-49)45-39(27-59(57-45)37-17-5-2-6-18-37)47(63)35-22-20-31-12-8-10-14-33(31)24-35/h1-24,26-27H,25,28-29H2 |

InChI Key |

WDZGPEAXLWZUHU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN2C(=NN=C2S1)CC3=NN=C4N3N=C(CS4)C5=NN(C=C5C(=O)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C8)C9=NN(C=C9C(=O)C1=CC2=CC=CC=C2C=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Molecular Mechanisms of Egfr/cdk2 in 2 Action

Enzymatic Inhibition Profile of Egfr/cdk2-IN-2

The inhibitory activity of Egfr/cdk2-IN-2 has been characterized through enzymatic assays, revealing its potency against both EGFR and CDK2.

Inhibition of EGFR Kinase Activity

Egfr/cdk2-IN-2, also referred to as compound 6a in some studies, demonstrates significant inhibitory effects on EGFR kinase activity. Research has determined its half-maximal inhibitory concentration (IC50) against EGFR to be 19.6 nM. nih.govacs.orgmedchemexpress.com This potent inhibition is comparable to, and in some instances better than, established EGFR inhibitors like Erlotinib, which has an IC50 of 67.3 nM. nih.gov At a concentration of 10 μM, Egfr/cdk2-IN-2 was found to induce a 97.18% inhibition of the EGFR enzyme. nih.govacs.org

Inhibition of CDK2 Kinase Activity

In addition to its effects on EGFR, Egfr/cdk2-IN-2 is also a potent inhibitor of CDK2 kinase activity. The IC50 value for its inhibition of CDK2 is 87.9 nM. nih.govacs.orgmedchemexpress.com This level of inhibition is more potent than the established CDK2 inhibitor Roscovitine, which has an IC50 of 160 nM. nih.gov At a concentration of 10 μM, the compound achieved a 94.11% inhibition of the CDK2 enzyme. nih.govacs.org

Enzymatic Inhibition Data for Egfr/cdk2-IN-2

| Target Enzyme | Egfr/cdk2-IN-2 IC50 | Reference Inhibitor | Reference IC50 |

| EGFR | 19.6 nM | Erlotinib | 67.3 nM |

| CDK2 | 87.9 nM | Roscovitine | 160 nM |

Selectivity Profiling against Other Kinase Isoforms (e.g., CDK1, CDK4, CDK6, CDK7, CDK9)

Based on the available scientific literature, specific data on the selectivity profile of Egfr/cdk2-IN-2 against other CDK isoforms such as CDK1, CDK4, CDK6, CDK7, and CDK9 is not provided.

Kinome Profiling Studies

Comprehensive kinome profiling studies for Egfr/cdk2-IN-2 are not detailed in the reviewed sources.

Cellular Responses Induced by Egfr/cdk2-IN-2

The dual inhibition of EGFR and CDK2 by Egfr/cdk2-IN-2 translates into significant cellular responses, most notably the induction of programmed cell death, or apoptosis.

Induction of Apoptosis Pathways

Egfr/cdk2-IN-2 has been shown to be a potent inducer of apoptosis in cancer cells. In studies using the MCF-7 breast cancer cell line, treatment with Egfr/cdk2-IN-2 led to a significant increase in the apoptotic cell population. nih.gov Specifically, the total apoptotic cell population rose to 43.3% in treated cells, a substantial increase from the 1.29% observed in the untreated control group. nih.gov This increase was comprised of both early and late-stage apoptotic cells. nih.gov

Furthermore, the compound was observed to arrest the cell cycle in the S phase. nih.govmedchemexpress.com The percentage of cells in the S-phase increased to 39.2% in the presence of the inhibitor, compared to 18.6% in the control cells. nih.gov This cell cycle arrest is a common precursor to apoptosis, indicating that by halting cell cycle progression, Egfr/cdk2-IN-2 primes cancer cells for programmed death.

Apoptotic and Cell Cycle Effects of Egfr/cdk2-IN-2 in MCF-7 Cells

| Parameter | Control Group | Egfr/cdk2-IN-2 Treated Group |

| Total Apoptosis | 1.29% | 43.3% |

| Cells in S-Phase | 18.6% | 39.2% |

Modulation of Apoptotic Markers (Caspases 3, 8, 9; Cytochrome C; Bax; Bcl-2; p53)

The induction of apoptosis is a primary outcome of treatment with EGFR/CDK2 dual inhibitors. Research on compounds with similar dual-targeting profiles demonstrates a coordinated modulation of the apoptotic machinery. mdpi.com Treatment with these inhibitors leads to the activation of the caspase cascade, a critical component of programmed cell death. mdpi.com

Key findings include:

Caspase Activation: A significant increase in the levels of initiator caspases (Caspase-8 and Caspase-9) and executioner caspase (Caspase-3) is observed following treatment. mdpi.commdpi.com

Mitochondrial Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of Cytochrome C into the cytosol. mdpi.comnih.gov This release is a pivotal step in the intrinsic apoptotic pathway, triggering the activation of Caspase-9. mdpi.commdpi.com

Bcl-2 Family Regulation: Egfr/cdk2-IN-2 favorably alters the ratio of pro-apoptotic to anti-apoptotic proteins. It upregulates the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.comnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a crucial determinant for initiating apoptosis. nih.govmdpi.com

Role of p53: The tumor suppressor protein p53 is also implicated in the apoptotic response. Studies on related EGFR/CDK2 inhibitors show an increase in p53 levels, which contributes to the initiation of apoptosis. mdpi.com In some contexts, p53 can act as a transcription factor for EGFR, and its stabilization can enhance EGFR expression, creating a complex feedback loop that can be targeted. oncotarget.com Furthermore, high CDK2 expression has been linked to the p53 signaling pathway in tumors. researchgate.netmdpi.com

| Apoptotic Marker | Effect of Inhibition | Mechanism/Consequence | Source |

|---|---|---|---|

| Caspase-3 | Activation/Increase | Executioner caspase, leads to cell death. | mdpi.comnih.gov |

| Caspase-8 | Activation/Increase | Initiator caspase (extrinsic pathway). | mdpi.com |

| Caspase-9 | Activation/Increase | Initiator caspase (intrinsic pathway), activated by Cytochrome C. | mdpi.com |

| Cytochrome C | Release from Mitochondria | Activates the apoptosome and Caspase-9. | mdpi.com |

| Bax | Upregulation | Pro-apoptotic protein, promotes Cytochrome C release. | mdpi.comnih.govarchivesofmedicalscience.com |

| Bcl-2 | Downregulation | Anti-apoptotic protein, its inhibition promotes apoptosis. | mdpi.comnih.govarchivesofmedicalscience.com |

| p53 | Upregulation/Stabilization | Tumor suppressor, induces apoptosis and can regulate EGFR. | mdpi.comoncotarget.com |

Cell Cycle Perturbation and Arrest (S-phase Specificity)

A hallmark of Egfr/cdk2-IN-2's action is its ability to halt cell cycle progression. By directly inhibiting CDK2, a kinase crucial for the transition from the G1 to the S phase, the compound induces a significant cell cycle arrest. nih.gov Specifically, studies have shown that Egfr/cdk2-IN-2 causes cells, such as the MCF-7 breast cancer cell line, to accumulate in the S phase. medchemexpress.commedchemexpress.com

The inhibition of CDK2 prevents the phosphorylation of key substrates required for DNA replication. nih.gov For instance, the p27 protein, a cyclin-dependent kinase inhibitor, can bind to and prevent the activation of cyclin E/CDK2 complexes, thereby blocking entry into the S phase. researchgate.net By targeting CDK2, Egfr/cdk2-IN-2 effectively disrupts the orderly progression of the cell cycle, leading to an S-phase arrest and preventing cellular proliferation. mdpi.commdpi.com

Downstream Signaling Pathway Modulation by Egfr/cdk2-IN-2

The dual inhibitory nature of Egfr/cdk2-IN-2 allows it to exert control over multiple critical downstream signaling cascades that are often dysregulated in cancer.

Regulation of the RAS-RAF-MEK-ERK Pathway (ERK1/2 Stability and Activity)

The RAS-RAF-MEK-ERK pathway (also known as the MAPK/ERK pathway) is a central signaling cascade downstream of EGFR that regulates cell growth and survival. rupress.orgwikipedia.org Egfr/cdk2-IN-2 impacts this pathway in two distinct ways.

Inhibition of Upstream Activation: By inhibiting EGFR's tyrosine kinase activity, the compound prevents the receptor's autophosphorylation, which is the initial step required to activate the downstream RAS-RAF-MEK-ERK cascade. vulcanchem.comnih.gov This blockade reduces the phosphorylation and, consequently, the activity of ERK1/2. nih.gov

Destabilization of ERK1/2: The inhibition of CDK2 triggers a separate mechanism that reduces the total protein levels of ERK1/2. nih.gov This effect is due to the decreased stability of ERK1/2 proteins, which are subsequently targeted for proteasomal degradation. nih.gov

The combination of inhibiting ERK1/2 activation (via EGFR blockade) and promoting its degradation (via CDK2 blockade) results in a synergistic and potent downregulation of the entire ERK signaling pathway. rupress.orgnih.govnih.gov

CDK2 Regulation of USP37 Deubiquitinase Activity

The mechanism by which CDK2 inhibition leads to ERK1/2 instability involves the deubiquitinase (DUB) enzyme USP37. rupress.orgnih.gov Recent research has uncovered that CDK2 is a novel regulator of the ERK pathway through its interaction with USP37. nih.govresearchgate.net

The process unfolds as follows:

CDK2 directly phosphorylates USP37, an action that is required to activate USP37's deubiquitinase function. rupress.orgnih.gov

Active USP37 removes polyubiquitin (B1169507) chains from ERK1/2 proteins. nih.gov

This deubiquitination protects ERK1/2 from degradation by the proteasome, thereby stabilizing the proteins and enhancing their signaling output. rupress.orgnih.gov

By inhibiting CDK2, Egfr/cdk2-IN-2 prevents the phosphorylation and activation of USP37. vulcanchem.com This leads to an increase in ubiquitinated ERK1/2, marking it for degradation and effectively reducing its cellular protein levels. nih.gov

| Molecule | Role in Pathway | Effect of Egfr/cdk2-IN-2 | Source |

|---|---|---|---|

| CDK2 | Phosphorylates and activates USP37. | Inhibited, preventing USP37 activation. | rupress.orgnih.gov |

| USP37 | Deubiquitinates and stabilizes ERK1/2. | Remains inactive, leading to ERK1/2 ubiquitination. | rupress.orgnih.gov |

| ERK1/2 | Key signaling protein for proliferation and survival. | Becomes ubiquitinated and is degraded, reducing protein levels and activity. | nih.govresearchgate.net |

Influence on PI3K/AKT and MAPK Pathways

Aberrant activation of EGFR leads to the stimulation of both the MAPK and the PI3K/AKT/mTOR signaling pathways, which are crucial for cancer cell proliferation and survival. biorxiv.orgmdpi.com Egfr/cdk2-IN-2's inhibition of EGFR's kinase activity directly blocks the initial signal that activates these cascades. vulcanchem.com The PI3K/AKT pathway is known to regulate numerous cellular processes, and its inhibition can contribute to the induction of apoptosis. researchgate.netmdpi.com

Furthermore, there is significant crosstalk between these pathways. For instance, Akt, the central kinase in the PI3K pathway, can phosphorylate and transiently activate CDK2, creating a feedback loop that promotes cell cycle progression. nih.govresearchgate.net By targeting both EGFR and CDK2, the inhibitor disrupts these interconnected pro-survival networks from multiple points. aacrjournals.org

Impact on ELK4/c-Fos Signaling Pathway

Research has identified CDK2 as a critical mediator of cell transformation induced by EGF, acting through the ELK4/c-Fos signaling pathway. nih.gov ELK4 is a transcription factor that regulates the expression of the immediate early gene c-Fos, a component of the AP-1 transcription factor complex involved in cell proliferation and differentiation. mdpi.com

The mechanism involves the direct phosphorylation of ELK4 by CDK2 at specific residues (Thr194 and Ser387). vulcanchem.comnih.gov This phosphorylation event enhances the transcriptional activity of ELK4, leading to increased expression of c-Fos. nih.gov By inhibiting CDK2, Egfr/cdk2-IN-2 suppresses the phosphorylation of ELK4, thereby downregulating c-Fos expression and mitigating EGF-induced cell transformation. vulcanchem.comnih.gov

Crosstalk with Other Kinase Networks (e.g., HER2, BRAF)

While direct experimental studies on the specific interactions of Egfr/cdk2-IN-2 with other kinase networks are not yet widely published, the established roles of its targets, EGFR and CDK2, provide a strong basis for predicting its effects. The simultaneous inhibition of these two kinases is strategically significant due to their central roles in signaling pathways that frequently exhibit crosstalk and lead to therapeutic resistance nih.govnih.gov.

HER2 Network Interaction: The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the same receptor tyrosine kinase family as EGFR nih.gov. EGFR and HER2 can form heterodimers, leading to the activation of downstream pro-survival and proliferative pathways nih.gov. This relationship is a well-documented mechanism of resistance to targeted therapies. For instance, cancer cells can develop resistance to HER2 inhibitors by upregulating EGFR signaling, and conversely, resistance to EGFR inhibitors can be mediated by HER2 activation nih.govnih.gov. The dual EGFR/HER2 inhibitor lapatinib, for example, has shown effectiveness in trastuzumab-refractory breast cancers, underscoring the value of targeting multiple HER family receptors nih.gov. By inhibiting EGFR, Egfr/cdk2-IN-2 can disrupt this oncogenic signaling axis, potentially preventing or overcoming resistance mediated by EGFR/HER2 crosstalk. Furthermore, combining CDK4/6 inhibitors with HER2-targeted therapies has demonstrated the ability to overcome resistance in HER2-positive cancers, suggesting that the CDK-inhibitory function of Egfr/cdk2-IN-2 could provide a synergistic effect when HER2 signaling is also active e-century.usnih.gov.

BRAF Pathway Interaction: The BRAF kinase is a critical component of the MAPK/ERK signaling cascade (RAS-RAF-MEK-ERK), which is downstream of EGFR nih.govrupress.org. In certain cancers, such as BRAF-mutant colorectal cancer, inhibition of BRAF can paradoxically lead to a feedback reactivation of the pathway through upstream EGFR signaling ascopubs.org. This adaptive feedback is a major cause of acquired resistance to BRAF inhibitors. Clinical strategies have successfully overcome this by combining BRAF and EGFR inhibitors ascopubs.org. The CDK2 component of Egfr/cdk2-IN-2 adds another layer of interaction, as CDK2 can regulate the stability and activity of ERK, a key effector at the end of the BRAF pathway nih.govrupress.org. Therefore, a dual inhibitor like Egfr/cdk2-IN-2 is hypothesized to exert a multi-level blockade on this pathway, simultaneously targeting the upstream receptor (EGFR) and a key cell cycle regulator (CDK2) that interacts with downstream effectors, potentially offering a more robust and durable response.

Effects on Key Transcription Factors (e.g., E2F, Ets-1)

The transcriptional machinery of a cell is a convergence point for many signaling pathways, and its dysregulation is a hallmark of cancer. The dual inhibitory action of Egfr/cdk2-IN-2 is anticipated to exert significant control over key transcription factors that drive cell proliferation.

E2F Transcription Factors: The E2F family of transcription factors is fundamentally controlled by the activity of cyclin-dependent kinases, particularly CDK2 mdpi.com. In the G1 phase of the cell cycle, CDK2 forms a complex with cyclin E and phosphorylates the Retinoblastoma tumor suppressor protein (Rb) nih.gov. This phosphorylation event causes Rb to release its inhibitory bind on E2F, allowing E2F to activate the transcription of a suite of genes necessary for DNA replication and entry into the S phase nih.govmdpi.com. By directly inhibiting CDK2, Egfr/cdk2-IN-2 is expected to prevent the hyperphosphorylation of Rb. This maintains the Rb-E2F complex, keeping E2F in an inactive state and thereby blocking the expression of genes required for cell cycle progression, leading to cell cycle arrest medchemexpress.comnih.gov.

Ets-1 Transcription Factor: The E21-related gene (Ets) family of transcription factors are downstream effectors of the RAS-MAPK signaling pathway, which is activated by EGFR mdpi.com. Studies have shown that resistance to CDK inhibitors can be driven by signaling from receptor tyrosine kinases (RTKs) like EGFR, which leads to the activation of both E2F and Ets transcription factors nih.govmdpi.com. This indicates a compensatory mechanism where cancer cells can bypass a CDK blockade by ramping up RTK-driven transcriptional programs. The strategic advantage of Egfr/cdk2-IN-2 lies in its ability to simultaneously block both pathways. By inhibiting EGFR, it cuts off the upstream signal that would activate Ets factors, while its CDK2 inhibition directly controls the E2F pathway. This dual blockade is hypothesized to prevent the transcriptional upregulation that could otherwise lead to therapeutic resistance.

Target Engagement and Intracellular Binding Assays

Confirming that a drug binds to its intended molecular target within the complex environment of a living cell is a critical step in drug development. While the specific assays used to characterize Egfr/cdk2-IN-2 are detailed in its primary publication, a number of robust, industry-standard methods are commonly employed to measure the target engagement and intracellular binding of kinase inhibitors medchemexpress.com. These assays provide definitive evidence that the compound reaches and interacts with its targets, such as EGFR and CDK2, inside cancer cells.

Two prominent methods for determining intracellular target engagement are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ assays.

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a protein binds to a ligand (such as an inhibitor), it becomes more stable and resistant to heat-induced denaturation. In a CETSA experiment, intact cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. A successful inhibitor will cause a "thermal shift," meaning the target protein remains stable at higher temperatures compared to untreated cells nih.govbiorxiv.org.

NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay performed in living cells. The target protein (e.g., CDK2) is fused to a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the kinase's active site is then added to the cells. In the absence of an inhibitor, the tracer binds the target, bringing it close to the luciferase and allowing energy transfer (BRET) to occur when a substrate is added. When an inhibitor drug is introduced, it competes with the tracer for binding to the target. This displacement reduces the BRET signal in a dose-dependent manner, allowing for the precise calculation of the compound's binding affinity (IC₅₀) within the cell tandfonline.comreactionbiology.com.

These state-of-the-art techniques are crucial for validating the mechanism of action of targeted therapies like Egfr/cdk2-IN-2, moving beyond simple enzyme inhibition assays to confirm activity in a more physiologically relevant context.

Table 1: Common Intracellular Target Engagement Assays

| Assay Method | Principle | Key Advantage | Typical Output |

|---|---|---|---|

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. | Label-free; confirms direct binding in a cellular environment. | Thermal melt curve showing an increase in the melting temperature (Tm) of the target protein. |

| NanoBRET™ Target Engagement Assay | A proximity-based assay measuring the displacement of a fluorescent tracer from a luciferase-tagged target protein by a competitive inhibitor in live cells. | Provides quantitative binding affinity data in real-time in living cells. | IC₅₀ curve representing the concentration of inhibitor required to displace 50% of the tracer. |

| Kinase Activity Assays | Measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase, often using radiolabeled ATP. | Directly measures functional enzymatic inhibition. | IC₅₀ value representing the concentration of inhibitor required to reduce kinase activity by 50%. |

Preclinical Efficacy Studies of Egfr/cdk2 in 2 in Cancer Models

In Vitro Anti-Proliferative and Cytotoxic Activities

Evaluation in Various Human Cancer Cell Lines (e.g., MCF-7, HT-29, U373MG, HepG2, Glioblastoma Cell Lines, Lung Cancer Cell Lines, Colon Cancer Cell Lines)

The in vitro anti-proliferative effects of Egfr/cdk2-IN-2 and its analogs have been investigated across a panel of human cancer cell lines. These studies aim to determine the compound's effectiveness in halting the growth and proliferation of different types of cancer cells.

Research has demonstrated the anti-proliferative activity of dual EGFR/CDK2 inhibitors in various cancer cell lines, including:

Breast Cancer: Notably in the MCF-7 cell line, Egfr/cdk2-IN-2 (also referred to as compound 6a) has shown significant anti-cancer cell toxicity. medchemexpress.commedchemexpress.com It has also been observed to induce apoptosis in these cells. medchemexpress.commedchemexpress.com Other related dual inhibitors have also been tested against breast cancer cell lines like T-47D and MDA-MB-231. mdpi.com

Colon Cancer: The HT-29 colon cancer cell line has been utilized in studies evaluating similar dual inhibitors. researchgate.netresearchgate.net The combination of CDK1/2 and EGFR inhibitors has shown a synergistic anticancer effect in colon cell lines. nih.gov

Glioblastoma: The U373MG glioblastoma cell line is another model where the efficacy of such inhibitors is being explored. High expression of EMP3 in glioblastoma has been shown to sustain oncogenic EGFR/CDK2 signaling. researchgate.net

Liver Cancer: The HepG2 cell line has been used to test the apoptotic induction capabilities of related dual-targeting compounds. mdpi.com

Lung Cancer: The A-549 lung cancer cell line has been a model for evaluating the anti-proliferative activity of various pyrrolidine‐carboxamide derivatives designed as dual EGFR/CDK2 inhibitors. researchgate.netresearchgate.net Combination treatments of CDK1/2 and EGFR inhibitors have also been tested on lung cancer cell lines. nih.gov

Assessment of Antiproliferative Potency (e.g., GI50 values)

The potency of Egfr/cdk2-IN-2 and related compounds is often quantified by their GI50 values, which represent the concentration required to inhibit cell growth by 50%.

Egfr/cdk2-IN-2 (compound 6a) has an IC50 of 0.39 μM for inhibiting MCF-7 breast cancer cells. medchemexpress.commedchemexpress.com The IC50 values for its dual inhibition of EGFR and CDK2 are 19.6 nM and 87.9 nM, respectively. medchemexpress.commedchemexpress.com

Studies on other novel series of dual EGFR/CDK2 inhibitors have reported promising GI50 values. For instance, a series of 5-substituted-3-ethylindole-2-carboxamides showed mean GI50 values ranging from 37 nM to 193 nM against four cancer cell lines. nih.govnih.gov The most potent compounds in this series, 5g, 5i, and 5j, had GI50 values of 55 nM, 49 nM, and 37 nM, respectively. nih.govnih.gov Another study on indole-2-carboxamide derivatives identified compound 5e as the most potent, with a GI50 value of 0.95 µM against four cell lines. mdpi.com

Table 1: In Vitro Antiproliferative Potency of Egfr/cdk2-IN-2 and Related Compounds

| Compound/Series | Cancer Cell Line(s) | Potency (GI50/IC50) | Reference(s) |

|---|---|---|---|

| Egfr/cdk2-IN-2 (compound 6a) | MCF-7 | IC50: 0.39 μM | medchemexpress.com, medchemexpress.com |

| Egfr/cdk2-IN-2 (compound 6a) | EGFR/CDK2 (enzymatic) | IC50: 19.6 nM (EGFR), 87.9 nM (CDK2) | medchemexpress.com, medchemexpress.com |

| 5-substituted-3-ethylindole-2-carboxamides (compounds 5g, 5i, 5j) | 4 cancer cell lines | GI50: 55 nM, 49 nM, 37 nM | nih.gov, nih.gov |

| Indole-2-carboxamide derivative (compound 5e) | 4 cancer cell lines | GI50: 0.95 µM | mdpi.com |

Colony Formation Assays

Colony formation assays are a crucial in vitro method to assess the long-term proliferative capacity of cancer cells after treatment. This assay determines the ability of a single cell to grow into a colony.

Studies have utilized colony formation assays to evaluate the efficacy of targeting both CDK2 and EGFR. nih.govrupress.org For example, a dose-escalation colony formation assay with the CDK2 inhibitor Milciclib in HCT116 and RKO colon cancer cells showed a decrease in the number of cell colonies as the drug concentration increased. frontiersin.org Similarly, combined treatment with CDK1/2 and EGFR inhibitors has been shown to have a synergistic anticancer effect in colony formation assays using various lung and colon cancer cell lines. nih.gov The ability of cancer cells to form colonies was significantly inhibited by the combination treatment. nih.govrupress.org

In Vivo Anti-Tumor Efficacy

Assessment in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant for evaluating anti-cancer therapies.

Research has shown that targeting both EGFR and CDK1/2 can have a synergistic anticancer effect in vivo. nih.govrupress.org In a PDX model established from a colon cancer patient, the combination of CDK1/2 and EGFR inhibitors significantly decreased tumor growth. nih.govrupress.org Furthermore, in BRAF(V600E) colorectal cancer PDX models, targeting CDK1/2 in combination with BRAF and EGFR inhibitors led to durable suppression of tumor growth, including some tumor regression. aacrjournals.org The use of PDX models is also crucial for selecting appropriate patient populations for targeted therapies, as demonstrated in studies on triple-negative breast cancer where EGFR expression was assessed in a panel of PDX samples. nih.gov

Evaluation in Orthotopic and Subcutaneous Xenograft Models

Orthotopic and subcutaneous xenograft models are standard in vivo systems for assessing the anti-tumor activity of new compounds. In subcutaneous models, tumor cells are injected under the skin, while in orthotopic models, they are implanted in the organ of origin. Orthotopic models are often considered to better replicate the tumor microenvironment and metastatic behavior of human cancers. aging-us.comherabiolabs.com

While specific in vivo data for Egfr/cdk2-IN-2 in these models is not yet widely published, studies on other multi-kinase inhibitors targeting EGFR provide a framework for how such evaluations are conducted. For instance, the multi-kinase inhibitor SKLB261, which targets EGFR, Src, and VEGFR2, demonstrated more potent antitumor activities than single-agent therapies in pancreatic cancer xenografts. aacrjournals.org Orthotopic xenograft models of glioblastoma have been developed that retain the overexpression of the EGFR gene, providing a valuable system for testing novel therapies. nih.gov The choice between subcutaneous and orthotopic models can depend on the specific research question, with orthotopic models being particularly useful for studying metastasis. aging-us.comherabiolabs.com Studies on glioblastoma have utilized both subcutaneous and orthotopic models to demonstrate the in vivo efficacy of new inhibitors. researchgate.net

Preclinical Efficacy of Egfr/cdk2-IN-2: In Vitro Characterization and Absence of In Vivo Data

Initial research and synthesis have identified Egfr/cdk2-IN-2, also referred to as compound 6a, as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Extensive investigation of publicly available scientific literature and databases reveals that while the compound has been characterized through in vitro studies, there are currently no published preclinical data on its efficacy in animal cancer models. Therefore, information regarding its impact on tumor growth inhibition and animal survival outcomes is not available.

The primary research detailing the synthesis and initial biological evaluation of Egfr/cdk2-IN-2 focused on its activity in cell-based assays. acs.orgresearchgate.netnih.govnih.gov This foundational work established the compound's mechanism of action and its potential as an anti-cancer agent.

In vitro studies have demonstrated that Egfr/cdk2-IN-2 exhibits significant cytotoxic effects against the MCF-7 human breast cancer cell line. acs.orgresearchgate.net The compound has been shown to be a potent dual inhibitor of both EGFR and CDK2, with IC50 values of 19.6 nM and 87.9 nM, respectively. acs.orgmedchemexpress.commedchemexpress.com The inhibitory action on these key cellular targets leads to the induction of apoptosis (programmed cell death) and causes cell cycle arrest in the S phase in MCF-7 cells. acs.orgmedchemexpress.commedchemexpress.commedchemexpress.com

Despite these promising in vitro results, the subsequent steps in preclinical development, which typically involve assessing the compound's efficacy and safety in living organisms (in vivo studies), have not been reported in the available literature. Searches for xenograft studies or other animal models investigating the effect of Egfr/cdk2-IN-2 on tumor growth and survival did not yield any results.

Consequently, it is not possible to provide data tables or detailed research findings on the in vivo preclinical efficacy of Egfr/cdk2-IN-2 as requested. The scientific community awaits further research to determine if the potent in vitro activity of this dual inhibitor translates to tangible anti-tumor effects in a preclinical setting.

Computational and Structural Biology of Egfr/cdk2 in 2 and Its Kinase Targets

Molecular Docking Analyses of Egfr/cdk2-IN-2 Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For kinase inhibitors like Egfr/cdk2-IN-2, docking studies are essential to visualize how the molecule fits into the ATP-binding pocket and to identify the specific amino acid residues that stabilize the interaction through hydrogen bonds, hydrophobic contacts, and other non-covalent forces.

The ATP-binding site of the EGFR kinase domain is a well-defined cleft between the N-terminal and C-terminal lobes of the enzyme. A critical region for inhibitor binding is the "hinge" region, which connects these two lobes. Molecular docking studies of various pyrazole-containing EGFR inhibitors consistently show that a key interaction is the formation of one or more hydrogen bonds with the backbone of the hinge residue Met793. nih.govfrontiersin.org This interaction is considered a canonical feature for the binding of ATP-competitive inhibitors.

The pyrazole (B372694) core, a common scaffold in many kinase inhibitors, is predicted to orient itself within the adenine (B156593) pocket, mimicking the binding of the natural ligand ATP. nih.gov The binding of Egfr/cdk2-IN-2 is likely stabilized by a network of interactions within this pocket.

Table 1: Predicted Key Interactions in the EGFR Kinase Domain

| Interaction Type | Key Residues | Potential Role in Binding |

|---|---|---|

| Hydrogen Bonding | Met793 (hinge) | Anchors the inhibitor in the ATP binding site. |

| Thr854, Gln791 | Provide additional hydrogen bond stabilization. nih.gov | |

| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | Form a hydrophobic pocket that accommodates non-polar parts of the inhibitor. rsc.org |

These interactions collectively contribute to the high binding affinity and potent inhibitory activity of compounds targeting the EGFR kinase domain.

Similar to EGFR, the ATP-binding site of CDK2 is located in the cleft between the N- and C-lobes. Docking studies of numerous pyrazole-based inhibitors reveal a highly conserved binding mode. rsc.orgnih.govresearchgate.netmdpi.com The backbone of the hinge residue Leu83 is a crucial hydrogen bond donor and acceptor, anchoring inhibitors within the active site. mdpi.comresearchgate.net

The active site of CDK2 features several key residues that are critical for catalysis and inhibitor binding. Lys33 plays a vital role in positioning the ATP phosphates for transfer and often forms hydrogen bonds or electrostatic interactions with inhibitors. nih.govnih.govnih.gov Asp145, part of the conserved DFG motif, is essential for coordinating magnesium ions during ATP hydrolysis and can interact with inhibitors. nih.gov Other important residues such as Leu83, Asp86, and Lys89 contribute to a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex. mdpi.comnih.govnih.gov

Table 2: Predicted Key Interactions in the CDK2 Kinase Domain

| Interaction Type | Key Residues | Potential Role in Binding |

|---|---|---|

| Hydrogen Bonding | Leu83 (hinge) | Primary anchor point for ATP-competitive inhibitors. mdpi.comresearchgate.net |

| Lys33 | Forms hydrogen bonds and electrostatic interactions. nih.govnih.gov | |

| Asp86, Gln85 | Accept hydrogen bonds from the inhibitor. nih.gov | |

| Hydrophobic Interactions | Ile10, Phe80 (gatekeeper), Phe82, Leu134 | Create a hydrophobic pocket for non-polar moieties of the inhibitor. nih.gov |

The clinical efficacy of EGFR inhibitors is often limited by the emergence of drug-resistance mutations. The T790M "gatekeeper" mutation is a common mechanism of resistance to first and second-generation inhibitors. This mutation, where a threonine is replaced by a larger methionine, can sterically hinder inhibitor binding and increase the receptor's affinity for ATP. rsc.org Third-generation inhibitors were specifically designed to overcome this resistance.

Subsequent mutations, such as C797S, can confer resistance to third-generation covalent inhibitors. Therefore, computational studies are vital for designing new inhibitors that can effectively bind to these double and triple mutant forms of EGFR. rsc.org While specific docking studies for Egfr/cdk2-IN-2 against these mutants are not publicly available, research on other non-covalent inhibitors suggests that overcoming resistance requires a molecular structure that can accommodate the altered shape and electrostatics of the mutant binding pocket. rsc.org

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of a protein-ligand complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, predict binding free energies, and reveal conformational changes in the protein upon inhibitor binding. rsc.orgnih.gov

For dual EGFR/CDK2 inhibitors, MD simulations are crucial for confirming that the compound remains stably bound within the active sites of both kinases. Simulations of pyrazole-based inhibitors complexed with CDK2 have shown that key hydrogen bonds, particularly with hinge residues like Leu83 and the catalytic residue Lys33, are maintained throughout the simulation, indicating a stable binding mode. rsc.orgnih.gov Similarly, simulations with EGFR have demonstrated the stability of interactions with Met793. nih.gov These studies often analyze metrics such as Root Mean Square Deviation (RMSD) to measure the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

X-ray Crystallography Studies of CDK2-Inhibitor Complexes and Related Structures

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering definitive experimental evidence of binding modes. While a crystal structure of Egfr/cdk2-IN-2 bound to either of its targets is not available, numerous crystal structures of CDK2 in complex with other pyrazole-based inhibitors have been resolved and deposited in the Protein Data Bank. acs.orgnih.gov

These structures consistently show inhibitors occupying the ATP-binding site. acs.orgnih.gov For example, the crystal structure of CDK2 with the pyrazole inhibitor AT7519 (PDB ID: 2VU3) confirms the critical hydrogen bonding interactions with the backbone of Glu81 and Leu83 in the hinge region. nih.gov The pyrazole ring sits (B43327) in the adenine pocket, while other parts of the inhibitor extend into adjacent hydrophobic regions. These crystallographic findings provide a robust framework that validates the binding poses predicted by molecular docking for compounds like Egfr/cdk2-IN-2 and are foundational for structure-based drug design. acs.org

Characterization of Allosteric Inhibition Mechanisms and Potential Allosteric Binding Pockets

The vast majority of kinase inhibitors, including likely Egfr/cdk2-IN-2, are ATP-competitive, meaning they bind to the orthosteric site where ATP normally binds. This is suggested by the predicted interactions with conserved hinge residues. However, due to the high conservation of the ATP-binding site across the human kinome, achieving selectivity can be challenging.

An alternative strategy is to target allosteric sites—pockets on the kinase that are distinct from the ATP-binding site. Binding of a molecule to an allosteric site can induce conformational changes that inactivate the enzyme. Allosteric inhibitors often offer higher selectivity. Both EGFR and CDK2 are known to possess allosteric sites that can be targeted for inhibition. For CDK2, an allosteric pocket adjacent to the C-helix has been identified that, when occupied, can prevent the binding of its activating partner, cyclin A. For EGFR, allosteric inhibitors have been developed that can overcome resistance mutations. The binding mode of Egfr/cdk2-IN-2 within the ATP-competitive site indicates that it operates through an orthosteric, not an allosteric, mechanism of inhibition.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Egfr/cdk2-IN-2 |

| Erlotinib |

| Roscovitine |

| AT7519 |

| Gefitinib (B1684475) |

Unraveling the Kinase Selectivity of Egfr/cdk2-IN-2: A Computational and Structural Perspective

Initial investigations into the dual-inhibitor Egfr/cdk2-IN-2 show promising activity against both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). However, a comprehensive understanding of its selectivity profile, particularly against closely related kinases such as CDK1 and CDK4, remains a critical area for further research. At present, publicly available data on the inhibitory activity of Egfr/cdk2-IN-2 against CDK1 and CDK4 is not available, precluding a detailed analysis of the structural determinants of its kinase selectivity.

Egfr/cdk2-IN-2, also identified as compound 6a in scientific literature, has been synthesized and evaluated as a potential anti-cancer agent. nih.govacs.orgnih.govmedchemexpress.comebiohippo.com Published studies report its half-maximal inhibitory concentration (IC50) values against EGFR and CDK2 to be 19.6 nM and 87.9 nM, respectively. nih.govmedchemexpress.comebiohippo.com This demonstrates the compound's potent inhibitory effect on these two key therapeutic targets.

The core of understanding kinase inhibitor selectivity lies in the subtle yet significant differences in the amino acid composition and conformation of the ATP-binding pockets of different kinases. While CDK1, CDK2, and CDK4 are all members of the cyclin-dependent kinase family and share a high degree of structural homology, minor variations in their active sites can be exploited for the design of selective inhibitors.

A thorough analysis of the structural determinants for the selectivity of Egfr/cdk2-IN-2 for CDK2 over CDK1 and CDK4 would necessitate experimental data, such as IC50 values, for all three kinases. This comparative data would provide the foundation for computational modeling and structural biology studies to elucidate the specific molecular interactions that govern its binding affinity and selectivity.

Without the inhibitory data for CDK1 and CDK4, any discussion on the structural basis of selectivity for Egfr/cdk2-IN-2 would be purely speculative. Future research endeavors should focus on generating a complete kinase inhibition profile for this compound. Once this data becomes available, researchers can employ techniques like X-ray co-crystallography and molecular dynamics simulations to visualize the binding mode of Egfr/cdk2-IN-2 within the active sites of CDK1, CDK2, and CDK4. This would allow for a detailed examination of the hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to its binding affinity and selectivity.

Mechanisms of Drug Resistance and Strategies for Overcoming Resistance with Egfr/cdk2 in 2

Molecular Mechanisms of Resistance to EGFR-Targeted Therapies

Resistance to EGFR tyrosine kinase inhibitors (TKIs) can be broadly categorized as on-target, involving alterations in the EGFR gene itself, or off-target, where other signaling pathways compensate for EGFR blockade. mdpi.com

EGFR Mutations:

Secondary mutations in the EGFR kinase domain are a primary driver of acquired resistance.

T790M "Gatekeeper" Mutation: This is the most common mechanism of resistance to first-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, accounting for 50-60% of cases. mdpi.com The T790M mutation increases the affinity of the EGFR receptor for ATP, reducing the binding efficiency of the inhibitor. researchgate.net

C797S Mutation: This mutation is a key mechanism of resistance to third-generation EGFR TKIs like osimertinib (B560133). mdpi.com It alters the covalent binding site of the drug, thereby diminishing its inhibitory effect. mdpi.com

Exon 20 Insertions: These mutations can lead to a conformational change in the EGFR kinase domain, reducing the affinity for EGFR TKIs. researchgate.net

Alternative Pathway Activation:

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling.

MET Amplification: Amplification of the MET gene is a common mechanism of resistance to both first- and third-generation EGFR TKIs. frontiersin.org This leads to the activation of downstream pathways like STAT, MAPK, and PI3K, circumventing the EGFR blockade. frontiersin.org

HER2 (ErbB2) Amplification: Overexpression of HER2, another member of the ErbB family, can also confer resistance by activating the MAPK and PI3K pathways. frontiersin.org

AXL Receptor Tyrosine Kinase Activation: Activation of AXL is another recognized bypass pathway. frontiersin.org

IGF-1R Pathway Activation: The insulin-like growth factor 1 receptor (IGF-1R) pathway can also be activated, contributing to resistance. researchgate.net

Molecular Mechanisms of Resistance to CDK4/6 Inhibition

Resistance to CDK4/6 inhibitors, which are crucial in treating hormone receptor-positive (HR+) breast cancer, is also a multifaceted issue involving various molecular alterations.

Anomalous CDK2 Activation: Overactivation of CDK2 can drive cell cycle progression from the G1 to S phase, even in the absence of CDK4/6 activity, thus bypassing the effect of CDK4/6 inhibitors. ascopubs.org This can be independent of CDK4/6 and is a key mechanism of resistance. ascopubs.org

Cyclin E Upregulation: Cyclin E, the binding partner for CDK2, is frequently overexpressed in resistant cells. encyclopedia.pub Amplification of the genes encoding cyclin E (CCNE1/CCNE2) is associated with resistance to CDK4/6 inhibitors. ascopubs.orgresearchgate.net The cyclin E-CDK2 complex can phosphorylate the retinoblastoma protein (Rb), promoting cell cycle progression. encyclopedia.pubspandidos-publications.com

Retinoblastoma Protein (Rb) Loss: The retinoblastoma protein (Rb) is a key tumor suppressor and the primary target of the cyclin D-CDK4/6 complex. spandidos-publications.com Loss of Rb function, often due to mutations in the RB1 gene, is a major mechanism of resistance to CDK4/6 inhibitors. ascopubs.orgencyclopedia.pub When Rb is lost, the cell cycle can proceed independently of CDK4/6 regulation. encyclopedia.pub

Role of Egfr/cdk2-IN-2 in Overcoming Intrinsic and Acquired Drug Resistance in Preclinical Models

The dual inhibitory nature of a compound like Egfr/cdk2-IN-2, targeting both EGFR and CDK2, presents a logical strategy to combat the resistance mechanisms described above. By inhibiting CDK2, it can directly address a key bypass pathway that emerges during resistance to both EGFR and CDK4/6 inhibitors. Preclinical studies have highlighted the potential of targeting CDK2 to overcome drug resistance. For instance, CDK2 inhibition has been shown to synergistically suppress the proliferation of palbociclib-resistant breast cancer cells that overexpress cyclin E. researchgate.net Furthermore, CDK2 inhibition can promote antitumor immunity, suggesting another mechanism by which it can combat resistant tumors. researchgate.net

Synergistic Anti-Cancer Effects of Egfr/cdk2-IN-2 and Combination Therapies

The potential of Egfr/cdk2-IN-2 is further amplified when considering its use in combination with other targeted agents.

Research has demonstrated a synergistic anticancer effect when combining CDK1/2 inhibitors with EGFR inhibitors. rupress.orgnih.gov This combination leads to the downregulation of ERK1/2 stability and activity, effectively killing cancer cells. rupress.orgnih.gov Mechanistically, CDK2 has been identified as a novel regulator of the ERK pathway. rupress.orgnih.govnih.gov Patient-derived xenograft (PDX) models have shown that this dual-targeting approach can be effective even at lower, less toxic doses of each inhibitor. rupress.orgnih.gov In BRAF(V600E) colorectal cancer models, co-targeting CDK1/2 along with BRAF and EGFR inhibitors has been shown to promote significant and durable tumor suppression. aacrjournals.orgresearchgate.net

A compelling rationale exists for combining a dual EGFR/CDK2 inhibitor with PARP inhibitors, particularly in cancers with homologous recombination deficiency, such as those with BRCA1 mutations.

Synthetic Lethality: BRCA1-deficient cancers are susceptible to PARP inhibitors due to the concept of synthetic lethality. portlandpress.com

CDK2's Role in DNA Repair: CDK2 plays a role in DNA repair, and its inhibition can sensitize BRCA1/2 mutant cancers to PARP inhibitors. nih.gov

Cyclin E and BRCA1: Loss of BRCA1 is associated with elevated levels of cyclin E protein. nih.govresearchgate.net Since cyclin E activates CDK2, this provides a direct link for the synergistic action.

Preclinical Evidence: Studies have shown that CDK2 inhibition induces DNA damage and synergizes with PARP inhibitors to reduce cell viability in BRCA1 mutated cell lines. nih.govresearchgate.netbiorxiv.org In vivo, the combination of a CDK2 inhibitor and a PARP inhibitor led to tumor regression and increased survival in BRCA1 mutant patient-derived xenograft models. nih.govresearchgate.net

In the context of HR+/HER2- breast cancer, the standard of care is the combination of CDK4/6 inhibitors with endocrine therapy. elifesciences.org While a dual EGFR/CDK2 inhibitor would not be a direct replacement, understanding the interplay is crucial. Endocrine therapy works in part by blocking the expression of cyclin D1, which enhances the efficacy of CDK4/6 inhibitors. targetedonc.com However, resistance can still emerge, often through CDK2 activation. Therefore, a subsequent or combination therapy involving a CDK2 inhibitor could be a rational approach to overcome resistance to the standard CDK4/6 inhibitor and endocrine therapy combination. elifesciences.org

Compound List

| Compound Name |

| Egfr/cdk2-IN-2 |

| Gefitinib |

| Erlotinib |

| Osimertinib |

| Palbociclib |

| Ribociclib |

| Abemaciclib |

| Dinaciclib |

| Rucaparib |

| Olaparib |

| Anastrozole |

| Neratinib |

| Afatinib |

| Lapatinib |

| Dasatinib |

| Stattic |

| Ponatinib |

| Entrectinib |

| Trametinib |

| Miransertib |

| Cetuximab |

| Panitumumab |

| Imatinib |

| Talazoparib |

| Ixabepilone |

| LY294002 |

| PENAO |

Data Tables

Table 1: Mechanisms of Resistance to Targeted Therapies

| Therapy | Resistance Mechanism | Key Molecules Involved |

| EGFR Inhibitors | On-target Mutations | EGFR (T790M, C797S, Exon 20 insertions) |

| Alternative Pathway Activation | MET, HER2, AXL, IGF-1R | |

| CDK4/6 Inhibitors | Bypass Pathways | CDK2, Cyclin E (CCNE1/CCNE2) |

| Target Loss | Rb (RB1 gene mutations) |

Table 2: Preclinical Synergistic Combinations with CDK2 Inhibition

| Combination | Cancer Model | Key Findings |

| CDK1/2i + EGFRi | Lung, Colon Cancer Cell Lines; PDX models | Synergistic anticancer effect; Downregulation of ERK1/2 stability and activity. rupress.orgnih.govnih.gov |

| CDK1/2i + BRAFi + EGFRi | BRAF(V600E) Colorectal Cancer PDX models | Durable tumor suppression and regression. aacrjournals.orgresearchgate.net |

| CDK2i + PARPi | BRCA1 mutated breast cancer cell lines and PDX models | Synergistic reduction in cell viability; Tumor regression and increased survival. nih.govresearchgate.netbiorxiv.org |

Influence of Epithelial Membrane Protein 3 (EMP3) on EGFR/CDK2 Signaling and Resistance

Recent research has identified Epithelial Membrane Protein 3 (EMP3) as a key modulator of the EGFR/CDK2 signaling axis, particularly in glioblastoma (GBM). nih.govresearchgate.netbiorxiv.org EMP3 is a tetraspanin protein whose high expression in isocitrate dehydrogenase-wild-type (IDH-wt) GBM correlates with poor patient survival. nih.govbiorxiv.orgnih.gov Its role in promoting oncogenic signaling and therapeutic resistance is linked to its function in protein trafficking. nih.govresearchgate.net

Studies have demonstrated that EMP3 sustains oncogenic EGFR/CDK2 signaling by regulating the trafficking and enhancing the stability of the EGFR protein. nih.govbiorxiv.orgnih.gov Proximity labeling-based analyses revealed that EMP3 interacts with endocytic proteins involved in the transport of EGFR. nih.govresearchgate.net Specifically, EMP3 restricts the degradation of EGFR by preventing it from being shuttled to RAB7+ late endosomes, where it would normally be broken down. nih.govbiorxiv.org This stabilizing effect of EMP3 results in higher levels of total and phosphorylated EGFR in tumor cells, thereby maintaining the downstream signaling cascade that includes CDK2. nih.govresearchgate.netbiorxiv.org

The functional consequence of this EMP3-mediated stabilization is a significant contribution to therapeutic resistance. nih.govresearchgate.net The sustained EGFR/CDK2 activity provides a layer of resistance against targeted kinase inhibitors. nih.govresearchgate.netbiorxiv.org In preclinical models, the knockout or knockdown of EMP3 has been shown to have several effects that counter this resistance:

Reduced Proliferation: Cells with depleted EMP3 show lower rates of proliferation. nih.govbiorxiv.orgnih.gov

Inhibition of Downstream Signaling: The loss of EMP3 leads to the inhibition of CDK2 and the repression of EGFR-dependent transcriptional programs related to the cell cycle. nih.govresearchgate.netbiorxiv.org

Increased Drug Sensitivity: Most importantly, EMP3 depletion sensitizes cancer cells to kinase inhibitors. biorxiv.org For example, EMP3 knockout cells exhibit increased sensitivity to the EGFR inhibitor osimertinib and the broad-spectrum kinase inhibitor staurosporine. nih.govresearchgate.net Furthermore, EGFR-dependent glioblastoma stem cells with EMP3 knockdown show increased susceptibility to CDK2 inhibition. nih.govresearchgate.net

These findings highlight a novel mechanism where EMP3 expression dictates the therapeutic efficacy of EGFR and CDK2 inhibitors. Targeting EMP3 itself, or using dual inhibitors like Egfr/cdk2-IN-2 in tumors with high EMP3 expression, could be a viable strategy to overcome this form of resistance.

Table 1: Effects of EMP3 Depletion on EGFR/CDK2 Signaling and Drug Sensitivity

| Experimental Observation | Consequence of EMP3 Knockout/Knockdown | Reference |

|---|---|---|

| Protein Trafficking | Enhanced shuttling of EGFR to RAB7+ late endosomes, promoting its degradation. | nih.gov, biorxiv.org |

| Signaling Pathway | Inhibition of the cyclin-dependent kinase CDK2 and repression of EGFR-dependent transcriptional programs. | nih.gov, researchgate.net, biorxiv.org |

| Cellular Phenotype | Reduced cell proliferation rates and a blunted mitogenic response to EGF. | nih.gov, biorxiv.org, nih.gov |

| Therapeutic Sensitivity | Increased sensitivity to the EGFR inhibitor osimertinib and the pan-kinase inhibitor staurosporine. | nih.gov, researchgate.net |

| Stem Cell Susceptibility | Increased susceptibility of glioblastoma stem cells to CDK2 inhibition. | nih.gov, researchgate.net |

Modulation of Radioresistance by CDK2 Inhibition

Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by both intrinsic and acquired radioresistance. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical player in this process, functionally linking cell cycle regulation to DNA damage repair and tumor cell survival following irradiation. frontiersin.orgnih.govnih.gov

CDK2 is fundamentally involved in cell proliferation, controlling the progression from the G1 to the S phase of the cell cycle. frontiersin.org Beyond this role, it is also implicated in various processes including DNA damage repair. frontiersin.orgnih.gov Increasing evidence indicates that CDK2 contributes significantly to radioresistance in cancer cells by enhancing their ability to repair radiation-induced DNA damage. frontiersin.orgnih.govnih.gov The kinase promotes key DNA repair pathways, including homologous recombination and non-homologous end joining. frontiersin.orgnih.gov This enhanced repair capacity allows cancer cells to survive the DNA-damaging effects of radiotherapy and continue to proliferate, making CDK2 a key therapeutic target for overcoming radioresistance. frontiersin.orgnih.gov

Studies in various cancer types, including glioblastoma and colorectal cancer, have validated this hypothesis.

In glioblastoma, high CDK2 expression is associated with poor prognosis and induces radioresistance. nih.gov The knockdown of CDK2 or the use of a CDK2 inhibitor was found to attenuate tumor growth and increase apoptosis in cancer cells when combined with radiotherapy. nih.gov

In colorectal cancer, CDK2 expression was found to be higher in patients tolerant to radiotherapy. nih.gov The use of the CDK2 inhibitor Milciclib was shown to significantly enhance the sensitivity of colorectal cancer cells to radiation. frontiersin.org It achieved this by suppressing the G2/M checkpoint and inhibiting DNA repair mechanisms, thereby partially reversing radioresistance. frontiersin.org

The strategy of inhibiting CDK2 to sensitize tumors to radiation is a promising approach to improve clinical outcomes. frontiersin.org By using a dual-target inhibitor such as Egfr/cdk2-IN-2, it may be possible to simultaneously block proliferation signals driven by EGFR and dismantle the DNA repair machinery reliant on CDK2, thereby providing a powerful combination to overcome resistance to both targeted therapy and radiotherapy.

Table 2: Research Findings on CDK2 Inhibition and Radiosensitization

| Cancer Type | CDK2 Inhibitor Used | Key Finding | Reference |

|---|---|---|---|

| Glioblastoma (GBM) | CDK2 Inhibitor II / CDK2 knockdown | CDK2 inhibition attenuated tumor growth and reduced radioresistance. Knockdown increased apoptosis when combined with radiotherapy. | nih.gov |

| Colorectal Cancer (CRC) | Milciclib | Milciclib reversed radioresistance by inhibiting CDK2, suppressing the G2/M checkpoint, and inhibiting DNA repair. | frontiersin.org |

| General Finding | Not specified | CDK2 promotes homologous recombination and non-homologous end joining, and its inhibition can overcome radioresistance. | frontiersin.org, nih.gov |

Translational Research Perspectives and Future Directions for Egfr/cdk2 in 2

Potential of Egfr/cdk2-IN-2 as a Novel Lead Compound in Multi-Targeted Cancer Therapy

Egfr/cdk2-IN-2, also identified as compound 6a in its primary synthesis study, is a dual inhibitor with potent activity against both EGFR and CDK2. rupress.orgtandfonline.commedchemexpress.com This dual-action mechanism positions it as a strong candidate for a lead compound in the development of multi-targeted cancer therapies. researchgate.net By targeting EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers, Egfr/cdk2-IN-2 can interfere with signaling pathways that promote cell proliferation, survival, and migration. rupress.orgnih.gov Simultaneously, its inhibition of CDK2, a key regulator of the cell cycle, can induce cell cycle arrest and apoptosis. rupress.orgnih.gov

Research has demonstrated the significant anti-cancer potential of Egfr/cdk2-IN-2, particularly against breast cancer cell lines. In vitro studies have shown its potent cytotoxic effects on MCF-7 human breast cancer cells. rupress.org The compound's ability to induce apoptosis and cause cell cycle arrest in the S phase further underscores its therapeutic promise. rupress.orgtandfonline.commedchemexpress.com The dual-targeting approach offers the potential to overcome resistance mechanisms that can develop against single-target agents. researchgate.net

The inhibitory activity of Egfr/cdk2-IN-2 has been quantified, revealing its high potency. The half-maximal inhibitory concentrations (IC50) for Egfr/cdk2-IN-2 against EGFR and CDK2 are 19.6 nM and 87.9 nM, respectively. rupress.orgtandfonline.commedchemexpress.com Furthermore, it exhibits significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 0.39 μM. rupress.orgtandfonline.commedchemexpress.com

Table 1: Inhibitory Activity of Egfr/cdk2-IN-2

| Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |

| EGFR | 19.6 | MCF-7 | 0.39 |

| CDK2 | 87.9 | ||

| Data sourced from Salem et al. (2023). rupress.org |

Identification of Predictive Biomarkers for Egfr/cdk2-IN-2 Responsiveness (e.g., Cyclin E1 expression, BRCA1 status)

To optimize the clinical application of Egfr/cdk2-IN-2, the identification of predictive biomarkers is crucial. These biomarkers can help identify patient populations most likely to respond to treatment. Given its mechanism of action, several potential biomarkers can be considered.

High expression of Cyclin E1 , an activating partner of CDK2, is a promising predictive biomarker. jazanu.edu.sanih.gov Tumors with elevated Cyclin E1 levels are often more dependent on CDK2 activity for their proliferation, suggesting they would be particularly sensitive to a CDK2 inhibitor like Egfr/cdk2-IN-2. jazanu.edu.sanih.gov

Another important potential biomarker is the status of the BRCA1 gene . jazanu.edu.sanih.gov Studies have shown that BRCA1-mutated breast cancers often exhibit increased levels of Cyclin E1 protein. jazanu.edu.sanih.gov This link suggests a synthetic lethal relationship, where the combination of BRCA1 deficiency and CDK2 inhibition could be highly effective. jazanu.edu.sa Therefore, patients with BRCA1-mutated tumors could represent a key demographic for treatment with Egfr/cdk2-IN-2.

Further research is needed to validate these and other potential biomarkers specifically for Egfr/cdk2-IN-2 to enable a precision medicine approach.

Exploration of Allosteric Inhibitor Development and Novel Drug Design Strategies for CDK2

While Egfr/cdk2-IN-2 acts as an ATP-competitive inhibitor, the broader field of CDK2 inhibition is exploring novel strategies to enhance selectivity and overcome resistance. One of the most promising avenues is the development of allosteric inhibitors . mdpi.complos.orgmdpi.comacs.org Unlike traditional inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inactivates it. mdpi.complos.org

This approach offers several advantages:

Increased Selectivity: Allosteric sites are generally less conserved among different kinases, which could lead to inhibitors with greater selectivity for CDK2 over other kinases, thereby reducing off-target effects. mdpi.complos.org

Novel Mechanisms of Action: Allosteric inhibition can offer new ways to modulate kinase activity that are not achievable with ATP-competitive inhibitors. mdpi.com

The discovery of a cryptic allosteric pocket in CDK2 has opened up new possibilities for structure-based drug design. plos.orgacs.org Future drug design strategies for CDK2 inhibitors, including potential next-generation analogs of Egfr/cdk2-IN-2, could focus on creating compounds that bind to this allosteric site or even dual-site inhibitors that target both the ATP-binding site and the allosteric pocket for enhanced potency and selectivity.

Preclinical Pharmacological and Pharmacokinetic Investigations Guiding Future Therapeutic Development

The initial preclinical pharmacological data for Egfr/cdk2-IN-2 are promising, demonstrating its potent dual inhibitory action and anti-proliferative effects in vitro. rupress.org The compound effectively induces apoptosis and cell cycle arrest in breast cancer cells. rupress.org

However, comprehensive preclinical development requires a thorough investigation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Currently, there is a lack of published data on the in vivo pharmacokinetics of Egfr/cdk2-IN-2. Future studies should focus on:

In vivo efficacy studies: Evaluating the anti-tumor activity of Egfr/cdk2-IN-2 in animal models of cancer.

Pharmacokinetic profiling: Determining the compound's bioavailability, half-life, and metabolic fate in preclinical models.

Toxicology studies: Assessing the safety profile of the compound and identifying any potential toxicities.

The findings from these investigations will be critical in guiding the further therapeutic development of Egfr/cdk2-IN-2 and determining its potential for clinical translation. The structural class of Egfr/cdk2-IN-2, a pyrazolyl-triazolo-thiadiazine derivative, has been noted in other contexts for its diverse biological activities, suggesting that further exploration of this chemical scaffold is warranted.

Q & A

Q. What is the mechanistic basis of EGFR/CDK2-IN-2’s dual inhibition in cancer cell lines?

EGFR/CDK2-IN-2 acts as a dual inhibitor of EGFR (IC50 = 19.6 nM) and CDK2 (IC50 = 87.9 nM), inducing apoptosis in MCF-7 cells and causing S-phase cell cycle arrest. Its efficacy is attributed to simultaneous disruption of EGFR-driven signaling (e.g., angiogenesis, JAK/STAT pathways) and CDK2-mediated cell cycle progression. Experimental validation should include kinase activity assays, apoptosis markers (e.g., caspase-3 activation), and cell cycle profiling via flow cytometry .

Q. How do EGFR mutations impact the sensitivity of cancer cells to EGFR/CDK2-IN-2?

EGFR mutations, such as exon 19 deletions or exon 21 L858R substitutions, correlate with enhanced sensitivity to EGFR inhibitors like gefitinib. For EGFR/CDK2-IN-2, researchers should compare wild-type vs. mutant EGFR models (e.g., NSCLC cell lines) using viability assays and phospho-EGFR immunoblotting to assess target engagement. Mutant EGFR may exhibit altered binding affinity or downstream signaling, necessitating structural modeling to map inhibitor interactions .

Advanced Research Questions

Q. What experimental strategies can validate target specificity of EGFR/CDK2-IN-2 in heterogeneous tumor models?

To confirm specificity:

- Use isogenic cell lines with CRISPR-edited EGFR or CDK2 knockouts.

- Perform rescue experiments with wild-type vs. mutant kinases.

- Combine pharmacological inhibition (e.g., gefitinib for EGFR, roscovitine for CDK2) to isolate contributions of each target. Cross-validate findings using proteomics to identify off-target effects .

Q. How should researchers resolve contradictory IC50 values for EGFR/CDK2-IN-2 across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentrations, cell line genetic backgrounds). Mitigation strategies:

- Standardize protocols using reference inhibitors (e.g., erlotinib for EGFR).

- Report detailed experimental parameters (e.g., incubation time, serum concentration).

- Validate results in independent labs with blinded analysis to reduce bias .

Q. What mechanisms underlie acquired resistance to EGFR/CDK2-IN-2, and how can they be modeled experimentally?

Secondary mutations (e.g., EGFR T790M) or compensatory CDK2 upregulation may drive resistance. Approaches include:

- Long-term exposure of sensitive cell lines to EGFR/CDK2-IN-2 to evolve resistant clones.

- Structural modeling of inhibitor-kinase interactions to predict mutation hotspots.

- Combinatorial therapy trials with PI3K/mTOR inhibitors to overcome resistance .

Q. How can dose-response experiments be optimized to account for EGFR/CDK2-IN-2’s cell cycle-specific effects?

- Synchronize cells in specific phases (e.g., serum starvation for G0/G1, thymidine block for S-phase) before treatment.

- Use time-resolved assays to track cell cycle re-entry post-inhibition.

- Combine with live-cell imaging to correlate inhibitor concentration with mitotic progression .

Methodological Considerations

Q. What in vivo models are suitable for studying EGFR/CDK2-IN-2’s anti-angiogenic effects?

- Endothelial tube formation assays (in vitro) to assess VEGF inhibition.

- Xenograft models with angiogenic biomarkers (e.g., CD31 staining).

- Orthotopic lung cancer models to mimic NSCLC microenvironments, as EGFR/CDK2-IN-2’s efficacy may vary with tissue context .

Q. How should researchers design combinatorial studies with EGFR/CDK2-IN-2 and other targeted therapies?

- Use factorial design to test synergies (e.g., with PARP inhibitors for BRCA-mutant cancers).

- Apply Chou-Talalay analysis to calculate combination indices.

- Prioritize agents that bypass resistance mechanisms identified in monotherapy studies .

Data Integrity and Reproducibility

Q. What practices ensure reproducibility of EGFR/CDK2-IN-2 studies?

- Deposit raw data (e.g., flow cytometry files, kinase assay curves) in public repositories.

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.

- Include step-by-step protocols in supplementary materials, as per BJOC guidelines .

Q. How can researchers address batch-to-batch variability in EGFR/CDK2-IN-2 synthesis?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.